molecular formula C16H18FN3O4 B193934 Despropylene Gatifloxacin CAS No. 172426-86-7

Despropylene Gatifloxacin

Cat. No.: B193934
CAS No.: 172426-86-7
M. Wt: 335.33 g/mol
InChI Key: VRWBCRPZUUYZMQ-UHFFFAOYSA-N
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Description

Despropylene Gatifloxacin is a metabolite of Gatifloxacin, a fourth-generation fluoroquinolone antibacterial agent. Gatifloxacin is known for its broad-spectrum antibacterial activity and is used to treat various infections.

Scientific Research Applications

Despropylene Gatifloxacin has several applications in scientific research, including:

Mechanism of Action

Target of Action

Despropylene Gatifloxacin, a metabolite of Gatifloxacin , primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of this compound results from the inhibition of its primary targets, the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the bacterial DNA replication, transcription, repair, and recombination processes, thereby inhibiting bacterial growth .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with the dna replication process of bacteria by inhibiting dna gyrase and topoisomerase iv . This disruption in the DNA processes leads to the death of the bacterial cells .

Pharmacokinetics

Gatifloxacin, the parent compound of this compound, is known for its high oral bioavailability (almost 100%) . It has a large volume of distribution, low protein binding, and broad tissue distribution . It is primarily excreted unchanged in the urine . The pharmacokinetics of Gatifloxacin are linear, time-independent, and predictable, with low intersubject variability . The optimal doses of Gatifloxacin for pulmonary and meningeal multidrug-resistant tuberculosis have been identified as 800 mg/day and 1200 mg/day, respectively .

Result of Action

The inhibition of bacterial DNA gyrase and topoisomerase IV by this compound leads to the disruption of bacterial DNA processes, resulting in the death of the bacterial cells . This results in the potent antibacterial activity of the compound .

Action Environment

It’s worth noting that indiscriminate use of fluoroquinolones can lead to the potential for selection of widespread resistance . Therefore, careful use is recommended to maintain the efficacy of this class of antibiotics .

Safety and Hazards

Gatifloxacin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Despropylene Gatifloxacin involves the removal of the propylene group from Gatifloxacin. This process typically includes:

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring consistent quality, and adhering to regulatory standards for pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions: Despropylene Gatifloxacin can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Comparison with Similar Compounds

    Gatifloxacin: The parent compound with a broader spectrum of antibacterial activity.

    Ciprofloxacin: Another fluoroquinolone with similar antibacterial properties.

    Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.

Uniqueness: Despropylene Gatifloxacin is unique due to its specific structural modification, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other fluoroquinolones. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Properties

IUPAC Name

7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-24-15-12(19-5-4-18)11(17)6-9-13(15)20(8-2-3-8)7-10(14(9)21)16(22)23/h6-8,19H,2-5,18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWBCRPZUUYZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1NCCN)F)C(=O)C(=CN2C3CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593899
Record name 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172426-86-7
Record name Despropylene gatifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172426867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[(2-Aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESPROPYLENE GATIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BFU2NF48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-cyclopropyl-1,4-dihydro-4-oxo-6,7-difluoro-8-methoxy-3-quinoline carboxylic acid (1.0 g) in N,N-dimethylacetamide (10 ml), N-BOC-ethylenediamine (0.82 mg) was added. The mixture was heated at 120° C. for 12 h. Trifluoracetic acid (20 ml) was added and the reaction mixture was stirred at r.t. for 24 h. The solvent was evaporated under reduced pressure. The crude product was dissolved in water (5 ml) and pH adjusted with 20% NaOH to 7. The precipitate obtained was dispersed in MeOH and filtered to give the title compound (1.01 g).
Quantity
0.82 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Despropylene Gatifloxacin and how was its presence observed?

A1: this compound is a metabolite of Gatifloxacin, a fourth-generation fluoroquinolone antibacterial drug. During laboratory processes for Gatifloxacin synthesis, researchers observed the formation of not only the desired drug but also four unique piperazine-linked Gatifloxacin dimers and this compound. [] These findings highlight the importance of understanding and controlling the synthetic pathways of pharmaceuticals to ensure purity and identify potential metabolites.

Q2: Does the provided research offer any insights into the structure or characteristics of this compound?

A2: While the research mentions the synthesis of this compound alongside Gatifloxacin dimers, it primarily focuses on the characterization and control of these dimer byproducts. [] The study doesn't delve into the specific structural characterization, molecular weight, or spectroscopic data of this compound. Further research focusing specifically on this metabolite would be needed to answer such questions.

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